(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Antagonist Properties and Pain Management
(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This compound and its derivatives showed low nanomolar activity in binding and functional assays. In a mouse model, it demonstrated efficacy in reducing hyperalgesia, indicating its potential in pain management (Borza et al., 2007).
Antiproliferative Activity in Cancer Research
New conjugates related to (3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents (Mullagiri et al., 2018).
Novel Synthesis for Various Applications
Innovative methods for synthesizing bicycles with fused pyrrole, indole, oxazole, and imidazole rings, which include compounds similar to the specified chemical, were explored. This approach could be significant for creating a range of compounds for varied applications in scientific research (Katritzky et al., 2004).
Antioxidant and Antimicrobial Properties
A series of derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. This research highlighted the potential of such compounds in the development of new therapeutic agents with antioxidant and antimicrobial properties (Bassyouni et al., 2012).
Antimicrobial Activity and Potential as Antibiotics
A study focused on synthesizing and characterizing a series of methanones for their antibacterial properties, aiming to develop new broad-spectrum antibiotics. This indicates the potential of these compounds in addressing microbial resistance (Chandra et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFLFUQMWOJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride | |
CAS RN |
1652591-82-6 | |
Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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